N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that has been used for the treatment of pain and inflammation. It was first synthesized in 1969 and was approved by the US Food and Drug Administration (FDA) in 1978.
Mécanisme D'action
N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are involved in pain and inflammation. N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a non-selective COX inhibitor, meaning that it inhibits both COX-1 and COX-2.
Biochemical and physiological effects:
N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to reduce pain and inflammation in a variety of conditions, including osteoarthritis, rheumatoid arthritis, and menstrual cramps. It has also been shown to reduce fever and to have a mild anticoagulant effect.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. It has a well-established safety profile and has been used clinically for several decades. However, it is important to note that N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has limitations in terms of its selectivity for COX inhibition and its potential for adverse effects, such as gastrointestinal bleeding.
Orientations Futures
There are several potential future directions for research on N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One area of interest is its potential use in the treatment of Alzheimer's disease. Studies have shown that N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can reduce the levels of amyloid beta, a protein that is associated with Alzheimer's disease. Another area of interest is the development of more selective COX inhibitors that have fewer adverse effects. Finally, there is interest in developing new formulations of N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide that have improved bioavailability and pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the reaction of 2,4-difluorobenzoic acid with 3-phenoxyaniline in the presence of thionyl chloride to form 2,4-difluoro-N-(3-phenoxyphenyl)benzamide. This intermediate is then reacted with 2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid to form N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide.
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and certain types of cancer.
Propriétés
Nom du produit |
N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
---|---|
Formule moléculaire |
C31H28F2N2O3 |
Poids moléculaire |
514.6 g/mol |
Nom IUPAC |
N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C31H28F2N2O3/c1-18-27(30(37)35-24-13-12-20(32)15-23(24)33)28(29-25(34-18)16-31(2,3)17-26(29)36)19-8-7-11-22(14-19)38-21-9-5-4-6-10-21/h4-15,28,34H,16-17H2,1-3H3,(H,35,37) |
Clé InChI |
XXZJPXQUABGBNX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)NC5=C(C=C(C=C5)F)F |
SMILES canonique |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)NC5=C(C=C(C=C5)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.